molecular formula C10H13BrN2Si B1532105 4-Bromo-1-(trimethylsilyl)-1H-pyrrolo[2,3-b]pyridine CAS No. 934388-23-5

4-Bromo-1-(trimethylsilyl)-1H-pyrrolo[2,3-b]pyridine

Cat. No.: B1532105
CAS No.: 934388-23-5
M. Wt: 269.21 g/mol
InChI Key: KWITYDWDRPGAOG-UHFFFAOYSA-N
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Description

4-Bromo-1-(trimethylsilyl)-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound that features a pyrrolo[2,3-b]pyridine core substituted with a bromo group at the 4-position and a trimethylsilyl group at the 1-position

Preparation Methods

The synthesis of 4-Bromo-1-(trimethylsilyl)-1H-pyrrolo[2,3-b]pyridine typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of the pyrrolo[2,3-b]pyridine core.

    Silylation: The trimethylsilyl group is introduced at the 1-position using trimethylsilyl chloride (TMSCl) in the presence of a base such as triethylamine.

Chemical Reactions Analysis

4-Bromo-1-(trimethylsilyl)-1H-pyrrolo[2,3-b]pyridine undergoes various chemical reactions, including:

    Substitution Reactions: The bromo group can be substituted with other nucleophiles under appropriate conditions.

    Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

    Oxidation and Reduction: The pyrrolo[2,3-b]pyridine core can undergo oxidation and reduction reactions, although specific conditions and reagents vary.

Common reagents used in these reactions include palladium catalysts for coupling reactions and oxidizing agents like hydrogen peroxide for oxidation reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-Bromo-1-(trimethylsilyl)-1H-pyrrolo[2,3-b]pyridine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s structural properties make it a candidate for studying biological interactions at the molecular level.

    Industry: Used in the development of new materials with specific electronic or photophysical properties.

Mechanism of Action

The mechanism by which 4-Bromo-1-(trimethylsilyl)-1H-pyrrolo[2,3-b]pyridine exerts its effects is primarily through its interactions with molecular targets. The bromo and trimethylsilyl groups influence the compound’s reactivity and binding affinity to various substrates. The pathways involved depend on the specific application and the nature of the target molecules.

Comparison with Similar Compounds

Similar compounds to 4-Bromo-1-(trimethylsilyl)-1H-pyrrolo[2,3-b]pyridine include other pyrrolo[2,3-b]pyridine derivatives with different substituents. For example:

    4-Chloro-1-(trimethylsilyl)-1H-pyrrolo[2,3-b]pyridine: Similar structure but with a chloro group instead of a bromo group.

    4-Bromo-1-(triethylsilyl)-1H-pyrrolo[2,3-b]pyridine: Similar structure but with a triethylsilyl group instead of a trimethylsilyl group.

The uniqueness of this compound lies in its specific substituents, which confer distinct reactivity and properties compared to its analogs.

Biological Activity

Overview

4-Bromo-1-(trimethylsilyl)-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound characterized by a pyrrolo[2,3-b]pyridine core. Its unique structure, featuring a bromine atom at the 4-position and a trimethylsilyl group at the 1-position, enhances its reactivity and solubility, making it a significant compound in medicinal chemistry and organic synthesis. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

  • Molecular Formula : C₁₀H₁₃BrN₂Si
  • Molecular Weight : 269.21 g/mol
  • CAS Number : 934388-23-5

The biological activity of this compound is primarily attributed to its interactions with various molecular targets. The presence of the bromine and trimethylsilyl groups significantly influences its reactivity and binding affinity to substrates. This compound has been studied for its potential to modulate biological pathways involved in various diseases.

Biological Activities

Research indicates that derivatives of pyrrolo[2,3-b]pyridine compounds, including this compound, exhibit a range of biological activities:

  • Anticancer Activity : Some studies suggest that compounds within this class can inhibit specific kinases involved in cancer progression. For instance, they have shown promising results in inhibiting cGMP phosphodiesterase and SR protein-phosphorylating CLK kinases, which are crucial in various cancer pathways .
  • Antibacterial Properties : Related pyrrolo compounds have demonstrated significant antibacterial activity against pathogens such as methicillin-resistant Staphylococcus aureus (MRSA). The mechanism involves disrupting bacterial membrane integrity and promoting cell death .

Research Findings

A review of literature reveals several key studies focusing on the biological activity of this compound:

  • Synthesis and Biological Evaluation :
    • A study highlighted the synthesis of pyrrolo derivatives through Pd-catalyzed reactions, which resulted in compounds exhibiting notable biological activities including cytotoxic effects against cancer cell lines .
  • Pharmacological Applications :
    • Research has indicated that modifications to the pyrrolo structure can enhance pharmacological properties. For example, the introduction of various substituents can improve binding affinities for specific targets .
  • Case Study on Anticancer Activity :
    • In a specific case study involving pyrrolo derivatives, researchers reported that certain analogs induced apoptosis in cancer cells even in the presence of anti-apoptotic proteins like Bcl-2. This suggests potential for overcoming therapy resistance .

Data Table: Summary of Biological Activities

Activity TypeDescriptionReference
AnticancerInhibition of cGMP phosphodiesterase and CLK kinases
AntibacterialEffective against MRSA; disrupts bacterial membranes
Apoptosis InductionInduces mitochondrial apoptosis in cancer cells

Properties

IUPAC Name

(4-bromopyrrolo[2,3-b]pyridin-1-yl)-trimethylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BrN2Si/c1-14(2,3)13-7-5-8-9(11)4-6-12-10(8)13/h4-7H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWITYDWDRPGAOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)N1C=CC2=C(C=CN=C21)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrN2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50678011
Record name 4-Bromo-1-(trimethylsilyl)-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50678011
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

934388-23-5
Record name 4-Bromo-1-(trimethylsilyl)-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50678011
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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